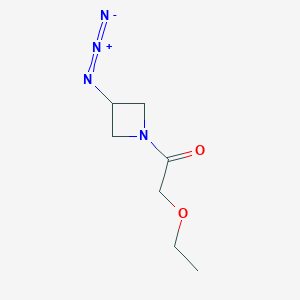
1-(3-azidoazetidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one
Vue d'ensemble
Description
1-(3-azidoazetidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one is a heterocyclic compound that has been studied for its potential applications in the fields of medicinal chemistry and drug discovery. This compound has been found to possess a variety of properties, including anticonvulsant, anti-inflammatory, anti-oxidant, and anti-cancer activities. It has been used in a variety of studies to investigate the mechanism of action of different drugs, as well as to evaluate the potential of novel compounds for therapeutic use.
Applications De Recherche Scientifique
1-(3-azidoazetidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one has been used in a variety of scientific research applications. It has been studied for its potential use in the development of new anticonvulsant drugs, as well as for its anti-inflammatory, anti-oxidant, and anti-cancer activities. In addition, it has been used to investigate the mechanism of action of different drugs, as well as to evaluate the potential of novel compounds for therapeutic use.
Mécanisme D'action
The mechanism of action of 1-(3-azidoazetidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other substances. In addition, it is thought to interact with other enzymes and proteins in the body, leading to a variety of effects.
Biochemical and Physiological Effects
1-(3-azidoazetidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one has been found to possess a variety of biochemical and physiological effects. In animal studies, it has been shown to possess anticonvulsant, anti-inflammatory, anti-oxidant, and anti-cancer activities. In addition, it has been found to reduce the levels of certain enzymes involved in the metabolism of drugs, such as cytochrome P450.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-azidoazetidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one has a number of advantages and limitations for laboratory experiments. One advantage is that it has a relatively low toxicity, making it safe to use in experiments. In addition, it is relatively inexpensive and can be synthesized easily in the laboratory. However, there are some limitations to using this compound in laboratory experiments, such as its instability in the presence of light and air.
Orientations Futures
1-(3-azidoazetidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one has a number of potential future directions for research. These include further investigation into the mechanism of action of this compound, as well as its potential applications in the development of new drugs. In addition, further research could be conducted to explore the use of this compound in combination with other drugs or compounds to increase its efficacy. Finally, studies could be conducted to evaluate the potential of this compound for therapeutic use.
Propriétés
IUPAC Name |
1-(3-azidoazetidin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N7O/c8-12-11-6-1-13(2-6)7(15)3-14-5-9-4-10-14/h4-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKRVANTOMUDRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CN2C=NC=N2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-azidoazetidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















